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Compound of Interest

Compound Name: (R)-1-(2-fluorophenyl)ethanamine

Cat. No.: B064289 Get Quote

(R)-1-(2-fluorophenyl)ethanamine is a chiral primary amine that has garnered significant

attention in the fields of medicinal chemistry and drug development. Its structure, featuring a

stereogenic center adjacent to a fluorinated aromatic ring, makes it a highly valuable and

versatile chiral building block. The strategic incorporation of a fluorine atom onto the phenyl ring

can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent

molecule. It often enhances metabolic stability, modulates lipophilicity and pKa, and can lead to

stronger binding interactions with biological targets.[1][2]

This guide provides a comprehensive technical overview of (R)-1-(2-fluorophenyl)ethanamine
for researchers, scientists, and drug development professionals. It delves into its core chemical

properties, stereoselective synthesis and resolution, analytical characterization, reactivity, and

applications, offering field-proven insights into its use as a critical synthon in the creation of

complex pharmaceutical agents.

Core Chemical and Physical Properties
(R)-1-(2-fluorophenyl)ethanamine is typically handled as a free base or as a more stable

hydrochloride salt. The properties of the free base are summarized below.
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Property Value Reference(s)

IUPAC Name
(1R)-1-(2-

fluorophenyl)ethanamine
[3]

CAS Number 185545-90-8 [3][4]

Molecular Formula C₈H₁₀FN [3][4]

Molecular Weight 139.17 g/mol [3][4]

Appearance
Combustible liquid (specific

color may vary by purity)
[5]

Canonical SMILES C--INVALID-LINK--N [3]

InChI Key
DIWHJJUFVGEXGS-

ZCFIWIBFSA-N
[3]

Storage Conditions
Keep in dark place, inert

atmosphere, 2-8°C
[6]

Stereoselective Synthesis and Chiral Purification
The biological activity of chiral molecules is often enantiomer-specific. Therefore, obtaining

(R)-1-(2-fluorophenyl)ethanamine in high enantiomeric purity is paramount. The two primary

strategies to achieve this are direct asymmetric synthesis and the resolution of a racemic

mixture.

Asymmetric Synthesis
Direct asymmetric synthesis involves creating the desired stereocenter in a controlled manner,

often through the enantioselective reduction of a prochiral ketone precursor, 2'-

fluoroacetophenone. This method is highly efficient as it avoids the loss of 50% of the material

inherent in classical resolutions.

Causality of Method Choice: This approach is favored in large-scale manufacturing as it is

more atom-economical. The choice of catalyst (e.g., a chiral transition metal complex) and

reducing agent is critical for achieving high enantioselectivity and yield.
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Classical Chiral Resolution
Chiral resolution is a robust and well-established method for separating enantiomers from a

racemic mixture.[7] It involves reacting the racemic amine with a chiral resolving agent to form

a pair of diastereomeric salts. These salts possess different physical properties, most notably

solubility, allowing for their separation by fractional crystallization.

Trustworthiness through Self-Validation: The success of a resolution protocol is validated at

each step. The formation of a solid salt provides the first checkpoint. Subsequent analysis of

the separated salt and the liberated free amine by chiral HPLC provides quantitative proof of

enantiomeric enrichment.
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Step 1: Diastereomeric Salt Formation

Step 2: Fractional Crystallization

Step 3: Liberation of Free Amine

Step 4: Quality Control

Racemic (±)-1-(2-fluorophenyl)ethanamine
in Methanol

Add 0.5 eq.
(+)-Tartaric Acid

Stir at Elevated Temperature
(e.g., 50-60°C)

Slow Cooling to
Room Temperature

Vacuum Filtration

Solid Diastereomeric Salt
(Enriched in R-amine salt)

Filtrate
(Enriched in S-amine salt)

Dissolve Solid Salt
in Water

Basify with NaOH (aq)
to pH > 12

Extract with
Organic Solvent (e.g., EtOAc)

Dry, Filter, and Evaporate

(R)-1-(2-fluorophenyl)ethanamine

Chiral HPLC Analysis
(Determine ee%)

¹H NMR Analysis
(Confirm Structure & Purity)

Click to download full resolution via product page

Workflow for Chiral Resolution

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b064289?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Salt Formation: Dissolve racemic 1-(2-fluorophenyl)ethanamine (1.0 eq) in anhydrous

methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimum amount of

warm anhydrous methanol. Slowly add the tartaric acid solution to the amine solution with

stirring.

Crystallization: Heat the combined solution gently to ensure complete dissolution, then allow

it to cool slowly to room temperature, followed by further cooling in an ice bath for 1-2 hours

to maximize crystal formation.[8]

Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash the solid

with a small amount of cold methanol.

Liberation: Suspend the collected salt in water and add 2M sodium hydroxide solution until

the pH is strongly basic (pH > 12), ensuring the complete liberation of the free amine.

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as

ethyl acetate or dichloromethane.

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-(2-
fluorophenyl)ethanamine.

Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Analytical and Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and

stereochemical integrity of the synthesized amine.

Spectroscopic Data
While experimental spectra should always be used for definitive identification, the following

table summarizes the expected spectroscopic characteristics for this molecule.
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Technique Expected Characteristics

¹H NMR

Aromatic Protons (Ar-H): ~6.9-7.4 ppm

(multiplets, 4H). The ortho-fluoro substitution

creates complex splitting patterns. CH Proton:

~4.2-4.4 ppm (quartet, 1H). NH₂ Protons: ~1.5-

2.5 ppm (broad singlet, 2H). Shift is

concentration-dependent and exchanges with

D₂O. CH₃ Protons: ~1.3-1.5 ppm (doublet, 3H).

¹³C NMR

Aromatic C-F: ~158-162 ppm (doublet, J_CF ≈

245 Hz). Aromatic Carbons: ~115-130 ppm. CH

Carbon: ~48-52 ppm. CH₃ Carbon: ~23-26 ppm.

IR (Infrared)

N-H Stretch: ~3300-3400 cm⁻¹ (two bands for

primary amine). C-H Stretch

(Aromatic/Aliphatic): ~2850-3100 cm⁻¹. N-H

Bend: ~1600 cm⁻¹. C-F Stretch: ~1200-1250

cm⁻¹.

Mass Spec (MS)
[M+H]⁺: Expected at m/z 140.0870 for

C₈H₁₁FN⁺.

Determination of Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining

the enantiomeric excess (ee) of a chiral compound.

Column Selection: Choose a suitable chiral stationary phase (CSP), typically one based on

derivatized cellulose or amylose, which is effective for separating chiral amines.

Sample Preparation: Prepare a dilute solution of the amine (~1 mg/mL) in the mobile phase.

Method Development: The mobile phase typically consists of a mixture of a nonpolar solvent

(e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a

small amount of an amine additive (e.g., diethylamine) to improve peak shape.

Analysis: Inject the sample and monitor the elution profile using a UV detector. The two

enantiomers will have different retention times.
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Calculation: Calculate the enantiomeric excess using the peak areas of the (R) and (S)

enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

Analytical Testing Suite

Verification Checks

Synthesized Batch of
(R)-1-(2-fluorophenyl)ethanamine

¹H and ¹³C NMR Spectroscopy Chiral HPLC Mass Spectrometry FTIR Spectroscopy

Structural Confirmation

Enantiomeric Excess (ee) > 99%?

Correct Molecular Weight?

Functional Groups Present?

Rework or Re-purify

Fail
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Batch Release for
Further R&D

All PassFail
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Click to download full resolution via product page

A Self-Validating Quality Control Workflow

Chemical Reactivity and Applications in Drug
Development
The utility of (R)-1-(2-fluorophenyl)ethanamine stems from the reactivity of its primary amine

and the beneficial properties imparted by the fluorinated ring.

Reactivity Profile
The primary amine functional group is a versatile nucleophile and base, readily participating in

a wide array of reactions crucial for building more complex molecules. Key transformations

include:

Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form

chiral amides.

Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine,

which is then reduced to yield a secondary amine.

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.[1]

The Fluorine Advantage in Medicinal Chemistry
The ortho-fluorine substituent is not merely a placeholder; it actively modulates the molecule's

properties:

Metabolic Stability: The C-F bond is very strong and resistant to oxidative metabolism by

cytochrome P450 enzymes. Placing a fluorine atom at a site susceptible to metabolic attack

can significantly increase a drug's half-life.[2]

pKa Modulation: As an electron-withdrawing group, the fluorine atom lowers the pKa of the

amine, making it less basic compared to its non-fluorinated analog. This can alter a drug's

solubility, membrane permeability, and receptor binding profile.
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Conformational Control: The fluorine atom can influence the preferred conformation of the

molecule through steric or electronic interactions, potentially locking it into a more bioactive

shape.

Safety and Handling
(R)-1-(2-fluorophenyl)ethanamine is a hazardous chemical and must be handled with

appropriate precautions.

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[5] Some suppliers also list H314 (Causes severe

skin burns and eye damage).[3]

Precautionary Measures:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[9][10]

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles,

and a lab coat.[5][10]

Handling: Avoid breathing fumes, mist, or vapors. Wash hands thoroughly after handling.

Keep away from heat and open flames.[5][11]

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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